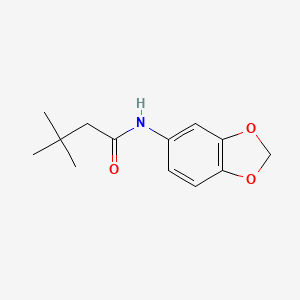
1-(4-methoxybenzyl)-4-(2-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxybenzyl)-4-(2-methoxyphenyl)piperazine, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been found to possess various biological activities, including antipsychotic, antidepressant, and anxiolytic effects. MeOPP has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-(4-methoxybenzyl)-4-(2-methoxyphenyl)piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic activity. This compound has also been found to modulate the activity of other neurotransmitter systems, including serotonin and glutamate, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been found to modulate the activity of various biochemical pathways in the brain, including the cAMP/PKA signaling pathway and the Akt/GSK-3β pathway. These pathways are involved in regulating neuronal function and may contribute to the therapeutic effects of this compound. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methoxybenzyl)-4-(2-methoxyphenyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit potent and selective effects on various neurotransmitter systems. However, this compound has some limitations, including its potential toxicity and limited solubility in water. These factors may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(4-methoxybenzyl)-4-(2-methoxyphenyl)piperazine. One area of interest is the development of more potent and selective derivatives of this compound that may have improved therapeutic efficacy and fewer side effects. Another area of interest is the investigation of the long-term effects of this compound on neuronal function and behavior, as well as its potential use in combination with other drugs for the treatment of various neurological and psychiatric disorders. Finally, further research is needed to elucidate the exact mechanism of action of this compound and its effects on specific biochemical pathways in the brain.
Métodos De Síntesis
1-(4-methoxybenzyl)-4-(2-methoxyphenyl)piperazine can be synthesized through a multi-step process involving the reaction of 4-methoxybenzyl chloride and 2-methoxyphenylpiperazine in the presence of a base. The resulting intermediate is then treated with hydrogen gas in the presence of a palladium catalyst to yield this compound.
Aplicaciones Científicas De Investigación
1-(4-methoxybenzyl)-4-(2-methoxyphenyl)piperazine has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit antipsychotic activity in animal models of schizophrenia, as well as antidepressant and anxiolytic effects in rodent models of depression and anxiety. This compound has also been investigated for its potential use in the treatment of drug addiction and cognitive impairment.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-4-[(4-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-22-17-9-7-16(8-10-17)15-20-11-13-21(14-12-20)18-5-3-4-6-19(18)23-2/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQOIRFTWOLEIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclooctyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5863263.png)
![4-[2-(2,5-dichlorophenoxy)ethyl]morpholine](/img/structure/B5863274.png)
![4-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5863282.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5863289.png)
![2-(4-chlorophenoxy)-N,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5863293.png)

![2-methoxy-N-[(4-methoxy-1-naphthyl)methyl]-5-nitroaniline](/img/structure/B5863300.png)
![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5863305.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5863331.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B5863346.png)

